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Executive Summary
ATL1102, a second-generation 2'-O-methoxyethyl (2'-MOE) gapmer antisense oligonucleotide,

is an investigational therapeutic for Duchenne muscular dystrophy (DMD). It is designed to

target the CD49d alpha subunit of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-

4). By inhibiting the expression of CD49d, ATL1102 aims to modulate the inflammatory

response that exacerbates muscle damage in DMD. This technical guide synthesizes the key

preclinical findings for ATL1102, detailing its mechanism of action, efficacy in animal models,

and safety profile. The data presented herein supports the continued clinical development of

ATL1102 as a potential treatment for DMD.

Core Mechanism of Action
ATL1102 is an antisense oligonucleotide that specifically binds to the messenger RNA (mRNA)

of human CD49d. This binding event triggers the degradation of the CD49d mRNA by the

intracellular enzyme RNase H.[1][2] The subsequent reduction in CD49d protein synthesis

leads to decreased expression of VLA-4 on the surface of lymphocytes.[1][2][3] VLA-4 is a key

adhesion molecule that facilitates the migration of inflammatory cells into muscle tissue, a

process that contributes significantly to the pathology of DMD.[1][2][4] By reducing VLA-4

levels, ATL1102 is designed to temper this inflammatory cascade, thereby preserving muscle

integrity and function.[1][2][5]
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Caption: ATL1102 signaling pathway in DMD.

Preclinical Efficacy in the mdx Mouse Model
Due to the species-specificity of ATL1102, preclinical efficacy studies were conducted in the

mdx mouse model of DMD using a mouse-specific CD49d antisense oligonucleotide, ISIS

348574.[1][2]

In Vitro and In Vivo Target Engagement
In vitro studies using monocytes isolated from the spleens of mdx mice demonstrated that a

single dose of ISIS 348574 could effectively reduce CD49d mRNA levels within 48 hours.[2][6]

In vivo studies in symptomatic 9-week-old mdx mice treated for 6 weeks showed a significant,

dose-dependent reduction in CD49d mRNA expression in the quadriceps muscle.[2][7]

Table 1: Reduction in CD49d mRNA Expression with ISIS 348574
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Model
System

Treatment
Group

Dose Duration Outcome Reference

In vitro (mdx

mouse

splenocytes)

ISIS 348574 Single Dose 48 hours

Reduction in

CD49d

mRNA

[2][6]

In vivo (mdx

mouse)

ISIS 348574

(Low Dose)
5 mg/kg/week 6 weeks

Significant

reduction in

CD49d

mRNA in

quadriceps

[2]

In vivo (mdx

mouse)

ISIS 348574

(High Dose)

20

mg/kg/week
6 weeks

~40%

reduction in

CD49d

mRNA in

quadriceps

[2][7]

Muscle Function and Protection
Treatment with ISIS 348574 in mdx mice resulted in a notable improvement in muscle function

and a reduction in contraction-induced muscle damage.[1][2] Specifically, there was a roughly

25% improvement in the force remaining in the tibialis anterior muscle following eccentric

muscle contraction compared to control mice.[7]

Combination Therapy with Dystrophin Restoration
A study investigating the combination of the mouse CD49d ASO (ISIS 348574) with a

phosphorodiamidate morpholino oligomer (PMO) for dystrophin exon 23 skipping demonstrated

synergistic benefits.[7][8] The combination therapy resulted in additional protection of the

extensor digitorum longus (EDL) muscle in terms of maximum specific force and reduced

eccentric muscle damage compared to saline.[7][8] RNA sequencing analysis of the quadriceps

muscle from these mice revealed beneficial changes in gene expression related to immune

response, fibrosis, lipolysis, and muscle and stem cell pathways.[7][8]

Table 2: Functional and Gene Expression Changes with Combination Therapy in mdx Mice
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Parameter Treatment Group Outcome Reference

EDL Muscle Function ASO + PMO

Increased maximum

specific force and

reduced eccentric

muscle damage vs.

saline

[7][8]

Gene Expression

(Quadriceps)
ASO + PMO

Modulation of genes

involved in immune

response, fibrosis,

lipolysis, and

muscle/stem cell

function

[7][8]

Preclinical Safety and Toxicology
Extensive toxicology studies have been conducted to support the clinical development of

ATL1102. A nine-month toxicology study, a key regulatory requirement, showed no new or

unexpected toxicity findings, with results being generally similar to an earlier six-month study.[9]

[10] These studies are performed under Good Laboratory Practice (GLP) conditions.[10] The

successful completion of these toxicology assessments is a critical step for enabling longer-

term clinical trials in the United States.[9][10]

Experimental Protocols
mdx Mouse Efficacy Studies

Animal Model: Male mdx mice and age-matched C57Bl10/J wild-type controls were used.[1]

[2] Symptomatic 9-week-old mdx mice were typically used for treatment studies.[1][2][7]

Drug Administration: The mouse-specific CD49d ASO, ISIS 348574, was administered via

subcutaneous (s.c.) injection once weekly.[7] Doses ranged from 5 mg/kg to 20 mg/kg.[2]

Treatment Duration: Studies were typically conducted for 6 to 8 weeks.[1][2][7]

Outcome Measures:
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qRT-PCR: CD49d mRNA expression levels were quantified in muscle tissue (e.g.,

quadriceps).[2][7]

Muscle Function:In situ measurements of tibialis anterior or ex vivo measurements of EDL

muscle force and resistance to eccentric contraction-induced injury were performed.[7]

Immunophenotyping: Flow cytometry was used to analyze lymphocyte populations (e.g.,

CD4+ and CD8+ T cells) in the spleen.[7]

RNA Sequencing: Comprehensive gene expression analysis was performed on

quadriceps muscle tissue.[7][8]
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Caption: General experimental workflow for mdx mouse studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10810432/
https://www.biorxiv.org/content/10.1101/2024.11.23.625028v1.full
https://www.biorxiv.org/content/10.1101/2024.11.23.625028v1.full
https://www.biorxiv.org/content/10.1101/2024.11.23.625028v1.full
https://www.biorxiv.org/content/10.1101/2024.11.23.625028v1.full
https://www.mdaconference.org/abstract-library/mdx-mice-dosed-with-antisense-to-cd49d-improved-muscle-force-affected-pathways-support-atl1102-combination-in-dmd/
https://www.benchchem.com/product/b15138660?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combination Therapy Study Protocol
Animal Model: 9-week-old male mdx mice.[7]

Treatment Groups:

Saline control

Mismatch oligonucleotide (20 mg/kg s.c. weekly for 8 weeks)

ASO to mouse CD49d (ISIS 348574; 20 mg/kg s.c. weekly for 8 weeks)

PMO (50 mg/kg i.v. weekly for 4 weeks, then saline s.c. for 4 weeks)

ASO + PMO (ASO for 8 weeks, PMO for the first 4 weeks)[7][8]

Sample Collection: Tissues were collected 2 days after the final ASO dose and 31 days after

the final PMO dose.[7]

Primary Endpoints: EDL muscle functional protection (maximum specific force and eccentric

muscle damage).[7][8]

Secondary Endpoints: RNA sequencing of quadriceps muscle.[7][8]

Conclusion
The preclinical data for ATL1102, through its mouse-specific analogue, strongly supports its

proposed mechanism of action in reducing CD49d expression and mitigating the inflammatory

pathology in Duchenne muscular dystrophy. The observed improvements in muscle function

and the positive synergistic effects when combined with a dystrophin-restoring therapy in the

mdx mouse model are promising. Furthermore, the favorable toxicology profile provides a solid

foundation for its continued clinical investigation. These findings highlight the potential of

ATL1102 as a novel immunomodulatory therapy for patients with DMD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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